Cas no 1341902-19-9 ((1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine)

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a bicyclic amine derivative with a tetrahydronaphthalene core structure. This compound features a primary amine group attached to a quaternary carbon adjacent to a methyl-substituted ring system, imparting steric and electronic effects that influence its reactivity. Its partially saturated naphthalene backbone enhances stability while retaining aromatic character, making it a versatile intermediate in organic synthesis. Potential applications include pharmaceutical development, where its rigid scaffold may serve as a building block for bioactive molecules. The compound's structural features allow for further functionalization at both the amine and ring positions, offering flexibility in derivatization. Proper handling is advised due to the reactivity of the primary amine group.
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine structure
1341902-19-9 structure
Product Name:(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
CAS No:1341902-19-9
MF:C12H17N
MW:175.270083189011
CID:5178760
PubChem ID:62726333
Update Time:2025-05-19

(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
    • 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-
    • Inchi: 1S/C12H17N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8-9,13H2,1H3
    • InChI Key: SUIXJECFFZGKML-UHFFFAOYSA-N
    • SMILES: NCC1(C)C2C=CC=CC=2CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26

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Additional information on (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Introduction to (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS No. 1341902-19-9)

Compound (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, identified by its CAS number 1341902-19-9, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of tetralin derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry.

The structural framework of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine consists of a naphthalene core modified with a methyl group and an amine substituent. This particular configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacological agents. The presence of the amine group not only enhances its reactivity but also opens up possibilities for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, there has been growing interest in tetralin derivatives due to their reported pharmacological effects. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The amine functionality in (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine plays a crucial role in these interactions, facilitating binding to biological targets and modulating cellular processes.

One of the most compelling aspects of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is its potential as a lead compound for drug discovery. Researchers have leveraged its structural features to develop analogs with enhanced efficacy and reduced toxicity. For instance, modifications to the methyl group or the amine substituent can significantly alter the pharmacokinetic profile of the compound, making it more suitable for therapeutic use.

The synthesis of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in the preparation of this compound. The development of efficient synthetic routes is essential for large-scale production and further exploration of its applications.

Recent advancements in computational chemistry have also contributed to the study of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of the compound before conducting experimental studies. This approach not only saves time but also provides valuable insights into the structure-activity relationships within this class of molecules.

The biological activity of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has been explored in various preclinical models. Preliminary studies suggest that it may interact with multiple targets involved in inflammation and pain signaling pathways. These findings are particularly intriguing given the high unmet medical needs in these areas. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

In conclusion, (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS No. 1341902-19-9) represents a promising candidate for pharmaceutical development. Its unique structural features and reported biological activities make it an attractive scaffold for designing novel drugs. Continued research into this compound will likely uncover new therapeutic applications and contribute to advancements in drug discovery.

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